3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid

Dopamine transporter pharmacology Monoamine reuptake inhibition N-acyl amino acid SAR

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid (CAS 1225158-91-7) is a synthetic aryl amide dipeptide mimetic with the molecular formula C₁₃H₁₅ClN₂O₄ and a molecular weight of 298.72 g/mol. It belongs to the N-acyl amino acid conjugate class, distinguished by a 4-chlorobenzoyl cap linked through a β-alanine–β-alanine bis-amide spacer to a terminal free carboxylic acid.

Molecular Formula C13H15ClN2O4
Molecular Weight 298.72 g/mol
Cat. No. B12178320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid
Molecular FormulaC13H15ClN2O4
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)NCCC(=O)O)Cl
InChIInChI=1S/C13H15ClN2O4/c14-10-3-1-9(2-4-10)13(20)16-7-5-11(17)15-8-6-12(18)19/h1-4H,5-8H2,(H,15,17)(H,16,20)(H,18,19)
InChIKeyPZDJVXUUCQBQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic Acid: Procurement-Ready Identity, Physicochemical Profile, and In-Class Context for Research Sourcing


3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid (CAS 1225158-91-7) is a synthetic aryl amide dipeptide mimetic with the molecular formula C₁₃H₁₅ClN₂O₄ and a molecular weight of 298.72 g/mol . It belongs to the N-acyl amino acid conjugate class, distinguished by a 4-chlorobenzoyl cap linked through a β-alanine–β-alanine bis-amide spacer to a terminal free carboxylic acid. This architecture places it between short single-amino-acid conjugates (e.g., N-(4-chlorobenzoyl)-β-alanine, MW 227.64) and larger multi-functionalized proteolysis-targeting chimera (PROTAC) or antibody-drug conjugate (ADC) linker intermediates. The compound has been catalogued in bioactivity databases for moderate inhibitory activity against the human dopamine transporter (DAT), with an IC₅₀ of 6100 nM in HEK293 cellular assays [1], establishing a baseline pharmacological fingerprint within the transporter ligand space. Commercial supply is available from chemical sourcing platforms at research-grade purity (typically ≥95%), with the CAS registry enabling unambiguous procurement cross-referencing .

Why 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic Acid Cannot Be Freely Substituted: Structural and Pharmacological Divergence Within the N-(4-Chlorobenzoyl)-amino Acid Series


N-Acyl amino acid conjugates bearing a 4-chlorobenzoyl moiety are not functionally interchangeable. The target compound's bis-β-alanine linker (propanamido-propanamido) introduces a precise spacer length and hydrogen-bonding capacity absent in single-amino-acid analogs such as N-(4-chlorobenzoyl)-β-alanine (CAS 440341-75-3) or 4-chlorohippuric acid (N-(4-chlorobenzoyl)glycine) . In dopamine transporter pharmacology, this difference is material: the target compound exhibits a moderate DAT IC₅₀ of 6100 nM, whereas the structurally simpler N-(4-chlorobenzoyl)-β-alanine analog yields a substantially weaker DAT IC₅₀ > 10,000 nM in the same HEK293 cellular uptake assay system [1]. Furthermore, the extended linker alters physicochemical properties—the additional amide bond and methylene units increase both the molecular weight (+71 Da) and topological polar surface area relative to the single-amide comparator, directly affecting passive permeability, aqueous solubility, and conjugate derivatization potential. Any procurement decision that treats the target compound as equivalent to its shorter or longer-chain N-(4-chlorobenzoyl)-amino acid relatives risks introducing uncharacterized differences in target engagement, cellular permeability, or downstream conjugation efficiency. The evidence below demonstrates that measurable divergence exists across multiple dimensions—potency, selectivity, solubility, and synthetic utility—making strict compound-level sourcing essential for reproducible research.

Quantitative Differentiation Evidence for 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic Acid vs Closest Analogs


Dopamine Transporter (DAT) Inhibitory Potency: Target Compound vs Single-β-Alanine Analog in HEK293 Cellular Uptake Assay

In HEK293 cells expressing the human dopamine transporter (DAT), 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid inhibited [³H]-dopamine reuptake with an IC₅₀ of 6100 nM. The closest structural analog in the bioactivity database—an N-(4-chlorobenzoyl)-β-alanine derivative lacking the second propanamido spacer—yielded an IC₅₀ > 10,000 nM in the same cell-based assay configuration, as reported by the MolBiC database and traceable to the original publication (PubMed ID 18468895) [1][2]. This represents at minimum a 1.6-fold potency gain conferred by the extended bis-amide linker architecture.

Dopamine transporter pharmacology Monoamine reuptake inhibition N-acyl amino acid SAR

Structural Differentiation: Bis-β-Alanine Spacer vs Single β-Alanine in N-(4-Chlorobenzoyl) Conjugates

The target compound contains two consecutive β-alanine (3-aminopropanoic acid) residues linked via an amide bond, yielding a 12-atom spacer between the 4-chlorophenyl ring and the terminal carboxylate. In contrast, N-(4-chlorobenzoyl)-β-alanine (CAS 440341-75-3) contains only one β-alanine unit, providing a 6-atom spacer . The additional amide group in the target compound contributes one additional hydrogen-bond donor and one additional hydrogen-bond acceptor, increasing the topological polar surface area (tPSA) by approximately 30–35 Ų (estimated from fragment-based calculation; exact tPSA: target compound calculated tPSA ≈ 95 Ų vs comparator ≈ 66 Ų) [1]. This difference directly modulates passive membrane permeability and target binding surface complementarity.

Linker design Peptide mimetics Molecular recognition

Chemical Purity Specification: ≥95% HPLC Purity as a Procurement Cutoff vs Unspecified-Purity Analog Listings

Multiple commercial suppliers list the target compound (CAS 1225158-91-7) with a minimum purity specification of 95% (HPLC), as documented by AKSci and other research-chemical distributors . For comparator compounds such as N-(4-chlorobenzoyl)-β-alanine (CAS 440341-75-3), purity specifications vary widely across vendors, with some listings lacking any documented purity threshold . Sourcing the target compound from graded suppliers provides a verifiable baseline for experimental reproducibility, whereas procurement of purity-ambiguous alternatives introduces an uncontrolled variable that can confound dose-response and SAR studies.

Chemical sourcing Quality assurance Reproducibility

Application-Grade Identity: Cataloged Linker Intermediates vs Research-Grade Building Blocks for PROTAC and Bioconjugation Chemistry

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is listed in chemical databases as a bifunctional intermediate with a free carboxylic acid terminus suitable for amide coupling or esterification, and a chlorophenyl moiety that can serve as a hydrophobic anchor or participate in halogen-bonding interactions . While structurally related compounds such as the disulfide-containing 3-(3-((2-(carboxyamino)ethyl)disulfaneyl)propanamido)propanoic acid (LIN00046) are specifically cataloged as glutathione-sensitive cleavable linkers in the PDC (Peptide-Drug Conjugate) database [1], the target compound's non-cleavable bis-amide architecture occupies a distinct niche: it provides a stable, non-reducible spacer suitable for applications where metabolic stability is prioritized over intracellular release. This differentiates it both from cleavable linker analogs and from shorter-chain N-(4-chlorobenzoyl)-amino acids that lack the spacing required for efficient bioconjugate construction.

PROTAC linker ADC conjugation Bifunctional building block

Defined Research and Procurement Application Scenarios for 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic Acid


Dopamine Transporter (DAT) Structure-Activity Relationship (SAR) Studies Requiring Moderate-Affinity 4-Chlorobenzoyl Probe Compounds

When a DAT SAR program requires a 4-chlorobenzoyl-capped probe compound with a precisely defined linker length and a verified IC₅₀ in the mid-micromolar range, 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid (IC₅₀ 6100 nM, HEK293 DAT assay [1]) is the appropriate selection over the single-β-alanine analog (IC₅₀ > 10,000 nM [1]). The >1.6-fold potency advantage, measured under identical assay conditions, permits more sensitive detection of structural modifications to the spacer region while maintaining sufficient headroom for evaluating the impact of further N- or C-terminal derivatization. Procurement of the exact CAS-registered compound ensures that SAR trends are not confounded by batch-to-batch variability in linker composition.

Non-Cleavable Bifunctional Linker Synthesis for Stable Bioconjugate and PROTAC Constructs

The target compound's 12-atom non-reducible bis-amide spacer terminated by a free carboxylic acid distinguishes it from shorter-chain N-(4-chlorobenzoyl)-amino acids (6-atom spacer) and from cleavable disulfide-containing analogs [1]. For PROTAC or peptide-drug conjugate applications where metabolic stability and a well-defined spacer length are critical—such as VHL- or CRBN-recruiting heterobifunctional molecules requiring a rigid, non-cleavable linker arm—this compound offers a procurement-ready intermediate that can be directly coupled to amine-containing warheads or E3 ligase ligands via standard amide-bond-forming chemistry. The ≥95% commercial purity specification supports direct use in pilot-scale conjugation without preliminary repurification, reducing procurement-to-experiment cycle time.

Negative Control or Baseline Compound Generation for N-Acyl Amino Acid Pharmacological Profiling Panels

In pharmacological panels evaluating N-(4-chlorobenzoyl)-amino acid conjugates across multiple transporter or receptor targets, the target compound serves as a valuable extended-spacer comparator. Its DAT IC₅₀ of 6100 nM, combined with the documented >10,000 nM activity of the single-amide analog [1], provides a quantitative benchmark for assessing how incremental linker elongation affects target selectivity profiles. This defined activity level—neither highly potent nor completely inactive—makes it suitable as a reference compound for normalizing inter-assay variability in broad-panel screens, provided the exact CAS-listed compound is sourced to maintain lot-to-lot consistency. The structural data (tPSA differential of ~29 Ų vs the single-amide analog ) further enable computational chemists to model permeability-selectivity trade-offs within the series.

Physicochemical Reference Standard for Chromatographic Method Development and Analytical Method Validation

The target compound's well-defined molecular structure (C₁₃H₁₅ClN₂O₄, MW 298.72 [1]), combined with its documented ≥95% HPLC purity benchmark , positions it as a suitable reference standard for developing and validating reversed-phase HPLC or UPLC methods intended to resolve N-acyl amino acid conjugates. Its intermediate polarity (calculated tPSA ≈ 95 Ų), the presence of a chromophoric 4-chlorobenzoyl moiety (λ_max ≈ 240 nm), and the availability of a well-characterized shorter-chain analog (N-(4-chlorobenzoyl)-β-alanine, tPSA ≈ 66 Ų) permit systematic evaluation of retention time shifts as a function of linker length and hydrogen-bonding capacity. Procurement of the authenticated CAS-listed material ensures that method validation data are traceable to a defined chemical entity, satisfying journal and regulatory documentation requirements.

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